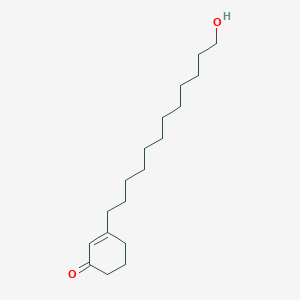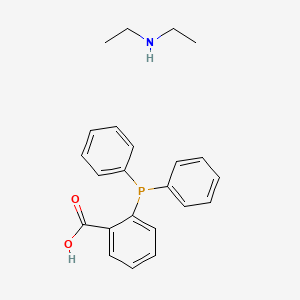
2-diphenylphosphanylbenzoic acid;N-ethylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Diphenylphosphanylbenzoic acid;N-ethylethanamine is an organophosphorus compound with the formula (C₆H₅)₂PC₆H₄CO₂H. It is a white solid that dissolves in polar organic solvents. This compound is primarily used as a ligand in transition metal catalysis, particularly in the Shell higher olefin process .
準備方法
Synthetic Routes and Reaction Conditions
2-Diphenylphosphanylbenzoic acid is prepared by the reaction of sodium diphenylphosphide with the sodium salt of 2-chlorobenzoic acid . The reaction typically involves the following steps:
Formation of Sodium Diphenylphosphide: Sodium metal is reacted with diphenylphosphine in an inert atmosphere to form sodium diphenylphosphide.
Reaction with 2-Chlorobenzoic Acid: The sodium diphenylphosphide is then reacted with the sodium salt of 2-chlorobenzoic acid to form 2-diphenylphosphanylbenzoic acid.
Industrial Production Methods
Industrial production methods for 2-diphenylphosphanylbenzoic acid typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
2-Diphenylphosphanylbenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can undergo substitution reactions, particularly in the presence of transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Transition metal catalysts, such as palladium or nickel complexes, are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphanylbenzoic acids depending on the substituents introduced.
科学的研究の応用
2-Diphenylphosphanylbenzoic acid has a wide range of scientific research applications:
Chemistry: Used as a ligand in transition metal catalysis, particularly in the Shell higher olefin process.
Biology: Investigated for its potential use in biological systems as a ligand for metal-based drugs.
Medicine: Explored for its potential in drug development, particularly in the design of metal-based therapeutics.
Industry: Used in the production of fine chemicals and pharmaceuticals due to its role as a catalyst ligand.
作用機序
The mechanism of action of 2-diphenylphosphanylbenzoic acid primarily involves its role as a ligand in transition metal catalysis. The compound coordinates with transition metals, forming complexes that can facilitate various chemical reactions. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .
類似化合物との比較
Similar Compounds
Diphenylphosphinobenzaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid group.
Triphenylphosphine: A common phosphine ligand but lacks the benzoic acid moiety.
Uniqueness
2-Diphenylphosphanylbenzoic acid is unique due to its combination of a phosphine group and a carboxylic acid group, which allows it to act as a versatile ligand in various catalytic processes. This dual functionality makes it particularly useful in transition metal catalysis .
特性
CAS番号 |
416842-22-3 |
|---|---|
分子式 |
C23H26NO2P |
分子量 |
379.4 g/mol |
IUPAC名 |
2-diphenylphosphanylbenzoic acid;N-ethylethanamine |
InChI |
InChI=1S/C19H15O2P.C4H11N/c20-19(21)17-13-7-8-14-18(17)22(15-9-3-1-4-10-15)16-11-5-2-6-12-16;1-3-5-4-2/h1-14H,(H,20,21);5H,3-4H2,1-2H3 |
InChIキー |
GXYSXYVXIMYEQF-UHFFFAOYSA-N |
正規SMILES |
CCNCC.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetic acid;[4-[tert-butyl(dimethyl)silyl]oxyphenyl]methanediol](/img/structure/B14237530.png)
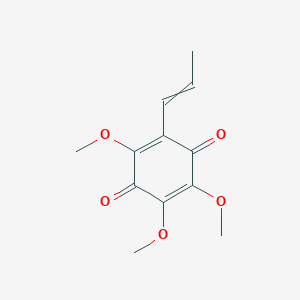
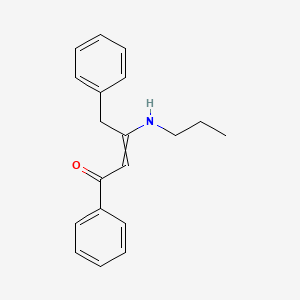
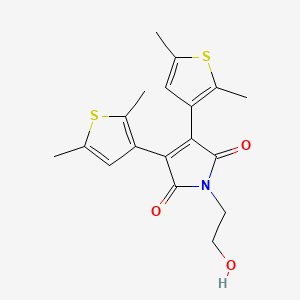
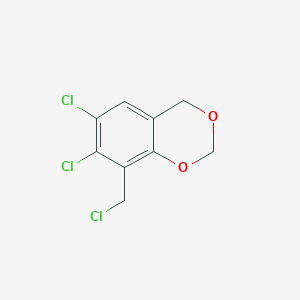
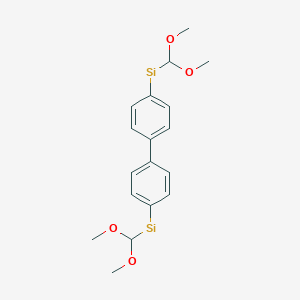
![2-Benzofurancarboxylic acid, 5-[(2-bromo-1-oxo-2-propenyl)amino]-](/img/structure/B14237589.png)
![2,4-Dimethylphenol;4-[1-(4-hydroxyphenyl)cyclohexyl]phenol](/img/structure/B14237592.png)
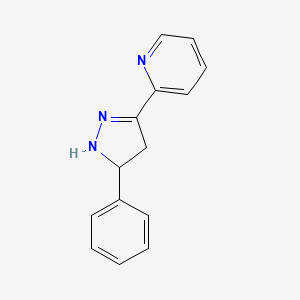

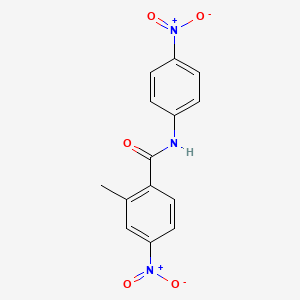
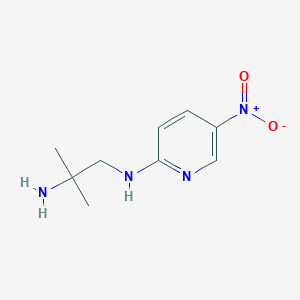
![2-[(Butane-1-sulfonyl)amino]-N-[1-(6-methoxypyridin-3-yl)propyl]benzamide](/img/structure/B14237615.png)
